Ulixertinib shows promise in treating cancers with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are often found in lung cancers and are associated with poorer prognosis. Studies in cell lines and animal models suggest Ulixertinib's effectiveness in targeting EGFR-mutant cancers, potentially overcoming resistance to other therapies [].
Research is ongoing to explore Ulixertinib's efficacy in other cancer types. Studies have investigated its potential in treating melanoma, colorectal cancer, and cholangiocarcinoma, with varying degrees of success [, ].
Beyond its direct effect on the MAPK pathway, Ulixertinib might influence other cellular processes relevant to cancer progression. Research suggests it may: